2-[1-(benzenesulfonyl)-6-chloroindazol-4-yl]-5-(bromomethyl)-1,3-oxazole
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Overview
Description
2-[1-(benzenesulfonyl)-6-chloroindazol-4-yl]-5-(bromomethyl)-1,3-oxazole is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromomethyl group attached to an oxazole ring, a chloro group on an indazole ring, and a phenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(benzenesulfonyl)-6-chloroindazol-4-yl]-5-(bromomethyl)-1,3-oxazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, followed by the introduction of the bromomethyl group. The indazole ring is then synthesized separately, and the chloro and phenylsulfonyl groups are introduced through substitution reactions. The final step involves coupling the oxazole and indazole rings under specific reaction conditions, such as the use of a palladium catalyst in a Suzuki-Miyaura coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and minimizing waste, can be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-[1-(benzenesulfonyl)-6-chloroindazol-4-yl]-5-(bromomethyl)-1,3-oxazole can undergo various types of chemical reactions, including:
Oxidation: The bromomethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bromomethyl group can yield a carboxylic acid, while substitution of the chloro group with an amine can produce an amine derivative of the compound .
Scientific Research Applications
2-[1-(benzenesulfonyl)-6-chloroindazol-4-yl]-5-(bromomethyl)-1,3-oxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological pathways and interactions.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[1-(benzenesulfonyl)-6-chloroindazol-4-yl]-5-(bromomethyl)-1,3-oxazole involves its interaction with specific molecular targets. The bromomethyl group can act as an alkylating agent, modifying nucleophilic sites on proteins or DNA. The phenylsulfonyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. The exact pathways involved depend on the specific biological context and the targets being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-[5-(Chloromethyl)-1,3-oxazol-2-yl]-6-chloro-1-(phenylsulfonyl)-1H-indazole
- 4-[5-(Methyl)-1,3-oxazol-2-yl]-6-chloro-1-(phenylsulfonyl)-1H-indazole
- 4-[5-(Bromomethyl)-1,3-thiazol-2-yl]-6-chloro-1-(phenylsulfonyl)-1H-indazole
Uniqueness
The presence of both the bromomethyl and phenylsulfonyl groups allows for versatile modifications and interactions with various biological targets, making it a valuable compound in research and development .
Properties
Molecular Formula |
C17H11BrClN3O3S |
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Molecular Weight |
452.7 g/mol |
IUPAC Name |
2-[1-(benzenesulfonyl)-6-chloroindazol-4-yl]-5-(bromomethyl)-1,3-oxazole |
InChI |
InChI=1S/C17H11BrClN3O3S/c18-8-12-9-20-17(25-12)14-6-11(19)7-16-15(14)10-21-22(16)26(23,24)13-4-2-1-3-5-13/h1-7,9-10H,8H2 |
InChI Key |
DHKHUINGHBLMDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C3=CC(=CC(=C3C=N2)C4=NC=C(O4)CBr)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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